molecular formula C14H22ClNO2 B4659339 N-[4-(allyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride

N-[4-(allyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride

Cat. No. B4659339
M. Wt: 271.78 g/mol
InChI Key: AQISGALZJGOMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride, also known as AM-694, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in the early 2000s and has since been studied extensively for its effects on the endocannabinoid system.

Mechanism of Action

N-[4-(allyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride acts on the endocannabinoid system, specifically targeting the CB1 and CB2 receptors. It is a partial agonist of these receptors, meaning that it activates them to a lesser extent than full agonists such as THC. This partial activation leads to a more subtle effect on the endocannabinoid system, potentially offering a more targeted therapeutic approach.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and neuroprotection. It has also been shown to have effects on appetite and metabolism, potentially offering a new avenue for the treatment of obesity and related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(allyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride in lab experiments is its relative selectivity for the CB1 and CB2 receptors, compared to other synthetic cannabinoids which may also interact with other receptors. However, one limitation is that its effects may be less potent than other full agonists, potentially requiring higher doses to achieve the desired effect.

Future Directions

There are many potential future directions for the study of N-[4-(allyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride, including further investigation of its therapeutic potential in pain management, neuroprotection, and cancer treatment. Additionally, more research is needed to fully understand its effects on appetite and metabolism, and how these effects may be harnessed for therapeutic purposes. Finally, more studies are needed to fully elucidate the mechanism of action of this compound, and how it interacts with the endocannabinoid system to produce its effects.

Scientific Research Applications

N-[4-(allyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of arthritis. In addition, it has been found to have neuroprotective properties, potentially offering a new avenue for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, this compound has been investigated for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-5-8-17-13-7-6-12(9-14(13)16-4)10-15-11(2)3;/h5-7,9,11,15H,1,8,10H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQISGALZJGOMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)OCC=C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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